molecular formula C12H14N2O2 B12493596 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione CAS No. 5081-88-9

3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B12493596
CAS No.: 5081-88-9
M. Wt: 218.25 g/mol
InChI Key: RKAHDENFDWMHKI-UHFFFAOYSA-N
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Description

3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamide with a suitable alkylating agent. One efficient method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may yield quinazoline-2,4-diol derivatives.

Scientific Research Applications

3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, as an enzyme inhibitor, it may block the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Lacks the butan-2-yl group, but shares the quinazoline core structure.

    Quinazoline-2,4-diol: Contains hydroxyl groups instead of the dione structure.

    2-Phenylquinazoline-4(3H)-one: Contains a phenyl group instead of the butan-2-yl group.

Uniqueness

3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the butan-2-yl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other quinazoline derivatives.

Properties

CAS No.

5081-88-9

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-butan-2-yl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-8H,3H2,1-2H3,(H,13,16)

InChI Key

RKAHDENFDWMHKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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